molecular formula C9H11NO2S B3085115 Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate CAS No. 1151904-85-6

Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate

Cat. No.: B3085115
CAS No.: 1151904-85-6
M. Wt: 197.26 g/mol
InChI Key: RDCBSQRUARCRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate (CAS: 1151904-84-5) is a tetrahydrothienopyridine derivative with a 2-acetate substitution. It is structurally related to antiplatelet agents such as clopidogrel and prasugrel. The compound exhibits platelet aggregation inhibitory activity due to its antagonism of the P2Y12 adenosine diphosphate (ADP) receptor, a key target in thrombosis prevention . Its hydrochloride salt form enhances solubility and stability, making it pharmaceutically viable . The compound is synthesized via alkylation and esterification steps, often employing microwave-assisted methods to improve efficiency .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-6(11)12-9-4-7-5-10-3-2-8(7)13-9/h4,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCBSQRUARCRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197591
Record name Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151904-85-6
Record name Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151904-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroolefin intermediate, which is then reduced to the corresponding alkylamine. This intermediate undergoes cyclization with formaldehyde to yield the desired thienopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Thieno[3,2-c]pyridin-2-ol derivatives have garnered attention for their potential therapeutic effects. The specific compound in focus is recognized as an impurity associated with the antiplatelet drug Prasugrel. Understanding its properties can aid in the development of safer pharmaceuticals.

Antiplatelet Activity

Prasugrel is used to prevent blood clots in patients undergoing certain heart procedures. The presence of impurities like thieno[3,2-c]pyridin-2-ol can affect the drug's efficacy and safety profile. Research has indicated that monitoring and controlling these impurities is crucial for ensuring the therapeutic effectiveness of Prasugrel .

Neuroprotective Effects

Some studies suggest that compounds related to thieno[3,2-c]pyridin-2-ol may exhibit neuroprotective properties. Research into similar thieno derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Analytical Applications

The synthesis of thieno[3,2-c]pyridin-2-ol derivatives is significant for pharmaceutical research. Understanding the methods for synthesizing this compound aids in the development of analytical techniques to identify and quantify it in pharmaceutical formulations.

Analytical Techniques

Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze the purity of thieno derivatives in pharmaceutical products. These methods help ensure compliance with safety standards set by health authorities .

Prasugrel Impurity Analysis

A detailed study was conducted on the impurity profile of Prasugrel, highlighting thieno[3,2-c]pyridin-2-ol as a significant impurity that needs to be monitored during production. The study emphasized the importance of understanding how impurities can affect drug metabolism and patient outcomes .

Neuroprotective Research

Research involving thieno derivatives has shown potential in neuroprotection against ischemic damage. In vitro studies demonstrated that these compounds could mitigate neuronal cell death under hypoxic conditions, suggesting a pathway for developing new treatments for stroke or traumatic brain injury .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Clopidogrel (Methyl α-5(4,5,6,7-tetrahydro(3,2-c)thienopyridyl)(2-chlorophenyl)-acetate)
  • Structure : Clopidogrel is the dextrorotatory enantiomer of the racemic mixture. The active form lacks neurotoxicity, unlike its levorotatory counterpart, which exhibits neurotoxic effects .
  • Activity : Demonstrates "absolute stereoselectivity," where only the dextro enantiomer inhibits platelet aggregation .
  • Patent Status : The racemic patent expired in 2003, but the enantiomer patent (US4847265) extended exclusivity until 2011. Legal disputes arose over "double patenting" claims .
  • Synthesis : Resolved using camphor-10-sulfonic acid to isolate the active enantiomer .
Prasugrel Impurity (4,5,6,7-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridin-2-ol 2-Acetate)
  • Structure : Features a triphenylmethyl group at position 5, increasing molecular weight (439.57 vs. 321.81 for clopidogrel derivatives) .
  • Activity : Functions as an impurity in prasugrel synthesis but retains antiplatelet properties. Reduced solubility compared to parent compounds due to bulky substituents .
Compound 3a (5-[2′-(1H-Tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine)
  • Structure : Bioisostere of carboxylic acid derivatives, replacing the carboxyl group with a tetrazole ring .
  • Activity : Exhibits superior in vivo antithrombotic activity compared to clopidogrel, highlighting the impact of bioisosteric modifications .
Ticlopidine Hydrochloride
  • Structure : Lacks the 2-chlorophenyl group present in clopidogrel. Synthesized via Pictet-Spengler reaction under microwave conditions .
  • Activity : Older antiplatelet agent with higher hematologic toxicity (e.g., neutropenia) compared to clopidogrel derivatives .

Key Data Table: Structural and Pharmacological Properties

Compound Molecular Formula Key Substituents Biological Activity (IC₅₀/EC₅₀) Patent/Status
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate C₉H₁₁NO₂S·HCl 2-Acetate, tetrahydro ring Platelet inhibition (nM range) CAS: 1151904-84-5
Clopidogrel Bisulfate C₁₆H₁₆ClNO₂S·H₂SO₄ 2-Chlorophenyl, dextro enantiomer 50 nM ADP antagonism US4847265 (expired)
Prasugrel Impurity C₂₈H₂₅NO₂S 5-Triphenylmethyl Moderate antiplatelet activity RCLS149031 (industrial impurity)
Compound 3a C₂₃H₂₂N₆S Tetrazole bioisostere Superior to clopidogrel Experimental
Ticlopidine Hydrochloride C₁₄H₁₄ClNS·HCl Unsubstituted thienopyridine Higher toxicity Generic

Patent and Legal Considerations

  • Non-Obviousness: Sanofi defended clopidogrel’s enantiomer patent (US4847265) by demonstrating unpredictable "absolute stereoselectivity," a rare property where only one enantiomer is pharmacologically active .
  • Double Patenting Challenges: Generic manufacturers argued that isolating enantiomers from racemates was obvious, but courts upheld Sanofi’s claims due to unexpected efficacy and toxicity profiles .

Biological Activity

Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₉NOS
  • Molecular Weight : 155.22 g/mol
  • CAS Number : 1151904-84-5
  • Structure : The compound features a thieno-pyridine core which contributes to its biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thieno[3,2-c]pyridine derivatives. For instance, compounds within this class have shown effectiveness in protecting erythrocytes from oxidative stress induced by toxic substances such as 4-nonylphenol. In experiments conducted on Clarias gariepinus (African catfish), thieno[3,2-c]pyridine derivatives reduced the percentage of altered erythrocytes significantly compared to control groups exposed to toxins without protective agents .

Antimicrobial Activity

Thieno[3,2-c]pyridine compounds have demonstrated notable antimicrobial properties. For example, synthesized derivatives exhibited varying degrees of inhibition against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. In one study, certain compounds achieved over 90% inhibition at specific concentrations (50 µg/mL) against these pathogens .

Study on Erythrocyte Protection

In a study assessing the protective effects of thieno[3,2-c]pyridine derivatives on fish erythrocytes exposed to 4-nonylphenol:

  • Control Group : 1% altered erythrocytes
  • 4-Nonylphenol Group : 40.3% altered erythrocytes
  • Thieno Derivative Treatment : Reduced alterations to approximately 12% for certain derivatives (e.g., amino-carbonitrile) .

This indicates that thieno[3,2-c]pyridine derivatives can mitigate oxidative damage in biological systems.

Antimicrobial Efficacy

A comparative analysis of various thieno[3,2-c]pyridine derivatives showed:

Compound% Inhibition against E. coli% Inhibition against P. aeruginosa
Compound A94.5%67.3%
Compound B72.5%50.5%
Compound CModerate (39.2%)Limited (20.8%)

These results underscore the potential use of these compounds in developing new antimicrobial agents .

The biological activity of thieno[3,2-c]pyridine is attributed to its ability to interact with various cellular targets:

  • Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or scavenge free radicals directly.
  • Antimicrobial Mechanism : It likely disrupts bacterial cell membranes or inhibits critical enzymatic pathways necessary for bacterial survival.

Q & A

Q. What synthetic methodologies are optimal for preparing Thieno[3,2-c]pyridin-2-ol derivatives?

The synthesis typically involves multi-step reactions, including alkylation and acetylation. For example, 5-(2-cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is synthesized via:

  • Step 1 : Alkylation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride with 2-(bromomethyl)benzonitrile in chloroform under reflux, followed by pH adjustment to isolate intermediates .
  • Step 2 : Acetylation using acetic anhydride in acetonitrile at 30°C, with purification via silica gel chromatography .
    Key reagents: N-methyl morpholine (base), acetic anhydride (acetylating agent).

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Resolves bond lengths, angles, and molecular conformations. For example, the tetrahydropyridine ring adopts a half-chair conformation, and weak C–H···O interactions stabilize the crystal lattice .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., acetate C=O at ~1700 cm⁻¹) and regiochemistry.
    Software: SHELX programs (SHELXS97/SHELXL97) for structure refinement .

Advanced Research Questions

Q. How can crystallographic data address discrepancies in computational conformational predictions?

Crystallography provides empirical validation of computationally predicted conformations. For instance:

  • The ester chain in 5-(2-cyanobenzyl)-derivatives is planar (mean deviation: 0.0021 Å), while the thiophene and benzene rings are twisted at 81.32° .
  • Discrepancies in dihedral angles (e.g., 72.60° in 5-(2-chlorobenzyl) derivatives) highlight steric or electronic effects missed in simulations .
    Methodological recommendation: Combine DFT calculations with high-resolution crystallography to refine force fields .

Q. What strategies resolve regioselectivity challenges during functionalization of the thienopyridine core?

  • Directed bromination : Use mild brominating agents (e.g., NBS) at position 2 of the thiophene ring, as seen in prasugrel synthesis .
  • Copper-mediated substitution : Achieve regioselective methoxy substitution via CuI/NaI catalysis (e.g., converting 2-bromo to 2-methoxy derivatives in >90% yield) .
    Key consideration: Protecting groups (e.g., trityl) enhance regiocontrol during N-alkylation .

Q. How do structural modifications influence bioactivity in kinase inhibition studies?

  • Thieno[3,2-c]pyridine ureas : Potent KDR kinase inhibitors due to hydrogen bonding with ATP-binding pockets .
  • 2-Cyanobenzyl substitution : Enhances selectivity for adenosine A1 receptors by optimizing steric bulk and electronic interactions .
    Experimental design: Combine SAR studies with molecular docking (e.g., using AutoDock Vina) to map binding modes .

Methodological Considerations for Data Analysis

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Case study : Discrepancies in predicted vs. observed dihedral angles (e.g., 81.32° in X-ray vs. 85° in DFT) may arise from crystal packing forces.
  • Resolution : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing conformations .

Q. What protocols ensure reproducibility in multi-step syntheses of thienopyridine derivatives?

  • Standardization : Strict control of reaction temperature (e.g., reflux at 80°C for alkylation), stoichiometry (1:1.2 molar ratio for acetylation), and purification (silica gel with ethyl acetate/hexane) .
  • Quality checks : Monitor reactions via TLC/HPLC and confirm intermediates through melting points and [¹H NMR] .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.